2-(Tert-butyl)-4-fluorobenzo[d]thiazole
Description
Properties
Molecular Formula |
C11H12FNS |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-tert-butyl-4-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12FNS/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h4-6H,1-3H3 |
InChI Key |
UNVLGCWWHVHJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CC=C2S1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-fluorobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with tert-butyl bromide and fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazoles.
Scientific Research Applications
2-(Tert-butyl)-4-fluorobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tert-butyl vs. Other Alkyl/Aryl Groups
- Tert-butyl : In pseudothiohydantoin derivatives, the tert-butyl group at position 2 improved 11β-HSD1 inhibition by optimizing steric fit in the enzyme’s active site .
- Phenyl/Cyclohexylidene : Derivatives like 2-[2-(4-phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole (2h) exhibited potent antifungal activity (MIC90 = 1.95 µg/mL) against C. albicans, surpassing ketoconazole .
- Trifluoromethylphenyl : Thiazole analogs with 4-(4-(trifluoromethyl)phenyl) groups showed strong π–π interactions with acetylcholinesterase (AChE), critical for anti-Alzheimer activity .
Fluorine vs. Other Halogens
- Fluorine: Fluorinated derivatives, such as compound 34b (benzo[d]thiazole with 4-fluoro), displayed sub-micromolar IC50 values against kynurenine aminotransferase II, attributed to enhanced electronegativity and target binding . In benzothiazoles, 4'-fluoro substitution doubled enzyme-inducing activity for benzpyrene hydroxylase compared to unsubstituted analogs .
- Chloro/Bromo : Chlorophenyl-substituted thiazoles (e.g., 9c) demonstrated selective anticancer activity (GI50 = 1.1±0.5 µM against HCT-116 cells), while bromo-substituted analogs (e.g., 3b') induced caspase-dependent apoptosis .
Positional Effects of Substituents
- Position 2 (Tert-butyl) : The tert-butyl group’s placement at position 2 in benzothiazoles is critical for steric interactions, as seen in pseudothiohydantoin derivatives .
- Position 4 (Fluorine) : Fluorine at position 4 in benzo[d]thiazole derivatives (e.g., EMAC2056) contributed to dual inhibition of HIV-1 RT polymerase and ribonuclease when paired with 4-methoxyphenyl at position 4 .
Activity Comparison Table
Key Structural and Functional Insights
Steric Effects : The tert-butyl group enhances target binding through optimized steric interactions, as seen in enzyme inhibitors .
Electronic Modulation : Fluorine’s electronegativity improves binding affinity and metabolic stability, critical in fluorinated inhibitors .
Substituent Synergy: Combinations like 4-fluoro with 4-methoxyphenyl (EMAC2056) or cyanophenyl with hydrazinyl (3f) amplify activity through complementary interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
